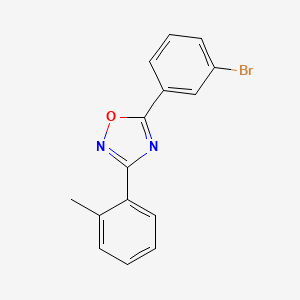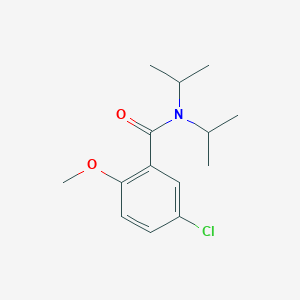![molecular formula C21H20N2O2 B5814173 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide CAS No. 313483-77-1](/img/structure/B5814173.png)
4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as JNJ-31020028, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the inhibition of several key enzymes and proteins, leading to the disruption of cell cycle regulation and neuronal signaling. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also promoting neuronal survival and function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and promotion of neuronal survival and function. It has also been found to have anti-inflammatory and anti-angiogenic effects, making it a promising candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its specificity and potency, which allows for the selective inhibition of key enzymes and proteins involved in disease processes. However, its high cost and limited availability may pose challenges for large-scale experiments and clinical trials.
Direcciones Futuras
For research on 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide include further exploration of its therapeutic potential in cancer and neurological disorders, as well as the development of more efficient and cost-effective synthesis methods. Additionally, the identification of novel targets and mechanisms of action may lead to the development of more effective and targeted therapies.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, including the reaction of 4-(4-pyridinylmethyl)benzaldehyde with ethyl 4-aminobenzoate, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 4-bromobenzoyl chloride.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. It has been found to inhibit the activity of several key enzymes and proteins, including cyclin-dependent kinases, GSK-3β, and β-catenin, which are involved in cell cycle regulation and neuronal signaling.
Propiedades
IUPAC Name |
4-ethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-20-9-5-18(6-10-20)21(24)23-19-7-3-16(4-8-19)15-17-11-13-22-14-12-17/h3-14H,2,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYGMOALUJRILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354587 |
Source


|
| Record name | 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313483-77-1 |
Source


|
| Record name | 4-Ethoxy-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)


![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5814178.png)
![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)
